molecular formula C19H16FNO4S B302171 5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Número de catálogo B302171
Peso molecular: 373.4 g/mol
Clave InChI: JTDCLOGCUNOGPI-YBEGLDIGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, commonly known as EFdA, is a potent antiviral agent that belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs). It is a synthetic compound that was first discovered in 2005 and has since been the subject of extensive research due to its potential as a treatment for HIV/AIDS.

Mecanismo De Acción

EFdA works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. It does this by mimicking the natural nucleoside deoxyadenosine, which is incorporated into the viral DNA during replication. However, EFdA is much more effective than deoxyadenosine at inhibiting reverse transcriptase, which leads to the termination of viral DNA synthesis and the prevention of viral replication.
Biochemical and Physiological Effects:
EFdA has been shown to have a low toxicity profile and is well tolerated in animal studies. It has also been shown to have a long half-life, which means that it can be administered less frequently than other 5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. In addition, EFdA has been shown to have a high barrier to resistance, which means that it is less likely to develop drug-resistant strains of HIV.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of EFdA is that it is highly effective against drug-resistant strains of HIV, which makes it a promising candidate for the development of new HIV therapies. Another advantage is that it has a low toxicity profile and is well tolerated in animal studies. However, one limitation of EFdA is that it is a synthetic compound, which means that it may be more expensive to produce than other 5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione.

Direcciones Futuras

There are several future directions for research on EFdA. One direction is to investigate its potential as a treatment for other viral infections, such as hepatitis B virus and herpes simplex virus. Another direction is to explore its potential as a long-acting HIV therapy, which would allow for less frequent dosing and improved patient adherence. Additionally, further research is needed to fully understand the mechanism of action of EFdA and to optimize its therapeutic potential.

Métodos De Síntesis

EFdA is synthesized through a multistep process that involves the reaction of 2-hydroxybenzaldehyde with ethyl cyanoacetate to form ethyl 3-(2-hydroxyphenyl)acrylate. This compound is then reacted with 4-fluorobenzylamine to form 3-(4-fluorobenzyl)-2-hydroxy-3-phenylpropanenitrile. The final step involves the reaction of this compound with thiosemicarbazide to form EFdA.

Aplicaciones Científicas De Investigación

EFdA has been the subject of extensive research due to its potential as a treatment for HIV/AIDS. It has been shown to be highly effective against HIV-1 and HIV-2, including drug-resistant strains. In addition, EFdA has also been shown to be active against other viruses, such as hepatitis B virus and herpes simplex virus.

Propiedades

Nombre del producto

5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Fórmula molecular

C19H16FNO4S

Peso molecular

373.4 g/mol

Nombre IUPAC

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H16FNO4S/c1-2-25-15-5-3-4-13(17(15)22)10-16-18(23)21(19(24)26-16)11-12-6-8-14(20)9-7-12/h3-10,22H,2,11H2,1H3/b16-10-

Clave InChI

JTDCLOGCUNOGPI-YBEGLDIGSA-N

SMILES isomérico

CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

SMILES

CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

SMILES canónico

CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.